molecular formula C6H4N2O4 B1296569 6-Nitronicotinic acid CAS No. 33225-73-9

6-Nitronicotinic acid

Cat. No. B1296569
CAS RN: 33225-73-9
M. Wt: 168.11 g/mol
InChI Key: JHKLCZNDTUKHHI-UHFFFAOYSA-N
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Description

6-Nitronicotinic acid is a chemical compound with the molecular formula C6H4N2O4 . It is an intermediate in the synthesis of nicotinamide with potential anticoccidial activity .


Molecular Structure Analysis

The molecular structure of 6-Nitronicotinic acid consists of 6 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 168.107 Da and the monoisotopic mass is 168.017105 Da .


Physical And Chemical Properties Analysis

6-Nitronicotinic acid has a density of 1.6±0.1 g/cm3, a boiling point of 434.9±30.0 °C at 760 mmHg, and a flash point of 216.8±24.6 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of Substituted Nitronicotinamides

6-Nitronicotinic acid has been utilized in the synthesis of previously unreported nitriles of 5-nitronicotinic acid. These compounds were synthesized using various types of cyclocondensation involving nitrocarbonyl compounds and their derivatives. The partial hydrolysis of these nitriles leads to the production of nitronicotinamides (Sagitullina et al., 2010).

Stereoselective Syntheses in Natural Products

The compound is used in methodologies for synthesizing biologically important natural products like monatin, lycoperdic acid, and dysiherbaine. Cycloadditions of nitrone with substituted acrylates and alcohols have been explored to synthesize these compounds (Tamura et al., 2005).

Investigation in Spin Trapping and Electron Paramagnetic Resonance

6-Nitronicotinic acid derivatives are studied for their reactivity in mildly acidic pH. This research is significant in understanding the behavior of spin traps like DMPO in conditions characteristic of acidosis and hypoxic systems, which are common in ischemic organs and cancer cells (Burgett et al., 2008).

Enantiodivergent Synthesis of Hydroxypipecolic Acid Derivatives

Research has shown the use of nitrone chemistry for the stereoselective preparation of all-cis 6-substituted 4-hydroxypipecolic acid derivatives. This method involves nucleophilic additions and cycloadditions, demonstrating the versatility of nitrone chemistry in synthesizing complex molecules (Merino et al., 2008).

Investigation of Oxidative Stress in Brain Chemistry

Studies have explored the impact of oxidative stress on the brain, particularly focusing on compounds like 6-nitronorepinephrine and 6-nitroepinephrine, which are products of reactions involving nitric oxide. This research is crucial for understanding the biochemical changes in the brain under stress (Tsunoda et al., 2008).

Lewis Acid Catalyzed Annulation in Heterocycle Synthesis

6-Nitronicotinic acid derivatives are used in Lewis acid catalyzed annulations to synthesize various six-membered heterocycles. This demonstrates the broad application of nitrones in producing structurally diverse and complex heterocycles (Pathipati et al., 2015).

Safety And Hazards

6-Nitronicotinic acid should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be prevented. If dust or aerosol is generated, a local exhaust should be used . In case of contact with skin or eyes, rinse immediately with plenty of water .

properties

IUPAC Name

6-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKLCZNDTUKHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305472
Record name 6-Nitronicotinic acid
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitronicotinic acid

CAS RN

33225-73-9
Record name 6-Nitro-3-pyridinecarboxylic acid
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Record name 33225-73-9
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Record name 6-Nitronicotinic acid
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Record name 2-Nitropyridine-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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